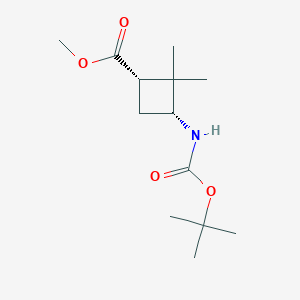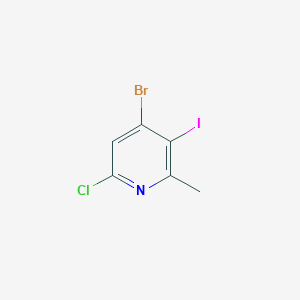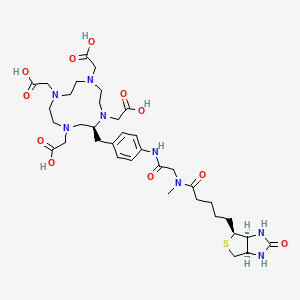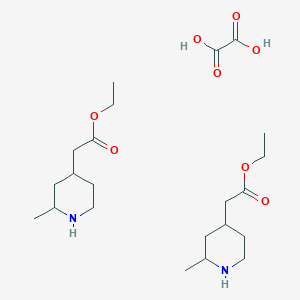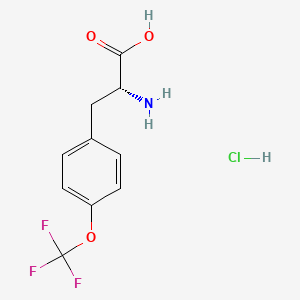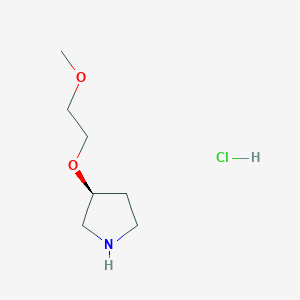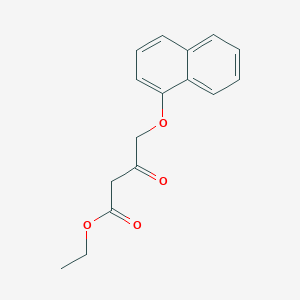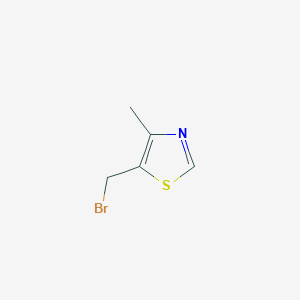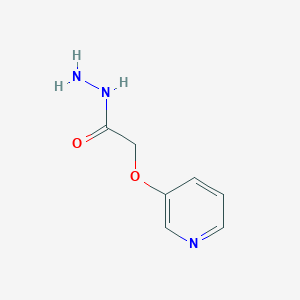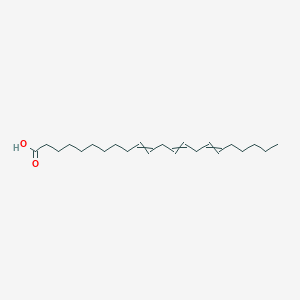
Docosa-10,13,16-trienoic acid
描述
Docosa-10,13,16-trienoic acid is a long-chain ω−6 fatty acid with the molecular formula C22H38O2. It is characterized by three double bonds located at positions 10, 13, and 16. This compound is a member of the docosatrienoic acids and is known for its role as a Bronsted acid, capable of donating a hydron to an acceptor .
作用机制
Target of Action
Docosa-10,13,16-trienoic acid, also known as cis-13,16,19-Docosatrienoic Acid , is a rare ω-3 fatty acid . It primarily targets leukotriene B4 receptors and mammalian DNA polymerases . Leukotriene B4 receptors play a crucial role in inflammatory responses, while DNA polymerases are essential for DNA replication and repair .
Biochemical Pathways
Its antagonistic effect on leukotriene b4 receptors suggests that it may influence the leukotriene pathway, which plays a significant role in inflammation and immune responses . Its inhibitory effect on DNA polymerases and topoisomerases suggests that it may also impact DNA replication and repair processes .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse due to its multiple targets. Its antagonistic effect on leukotriene B4 receptors could potentially reduce inflammation and modulate immune responses . Its inhibitory effect on DNA polymerases and topoisomerases could potentially affect DNA replication and repair, possibly leading to cell cycle arrest or apoptosis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of docosa-10,13,16-trienoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the catalytic hydrogenation of linoleic acid followed by selective desaturation. The reaction conditions often include the use of specific catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound can involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their scalability and cost-effectiveness .
化学反应分析
Types of Reactions: Docosa-10,13,16-trienoic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding saturated fatty acid using hydrogenation techniques.
Substitution: It can participate in substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, ozone, and peroxides under ambient or elevated temperatures.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for converting the carboxyl group into other functional groups.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Various substituted fatty acids depending on the reagents used.
科学研究应用
Docosa-10,13,16-trienoic acid has a wide range of applications in scientific research:
相似化合物的比较
13,16,19-Docosatrienoic acid: Another long-chain fatty acid with three double bonds but located at different positions (13, 16, and 19).
Docosahexaenoic acid: A ω−3 fatty acid with six double bonds, known for its role in brain and eye health.
Uniqueness: Docosa-10,13,16-trienoic acid is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Unlike docosahexaenoic acid, which is a ω−3 fatty acid, this compound is a ω−6 fatty acid, leading to different roles in cellular processes and health effects .
属性
IUPAC Name |
docosa-10,13,16-trienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13H,2-5,8,11,14-21H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILVNGKQIULBOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70710184 | |
| Record name | Docosa-10,13,16-trienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70710184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18104-42-2 | |
| Record name | Docosa-10,13,16-trienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70710184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3-Bromocyclobutoxy)methyl]benzene](/img/structure/B3110895.png)
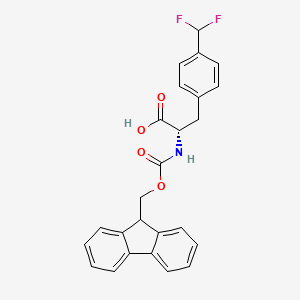
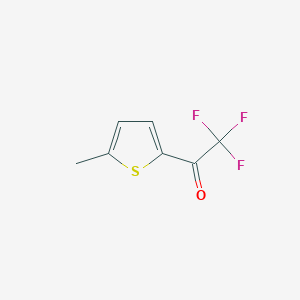
![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B3110915.png)
